4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
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Overview
Description
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is a boronic ester compound with the molecular formula C17H27BO4 and a molecular weight of 306.20 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
The compound, being a boronic ester, is involved in the protodeboronation process . Protodeboronation is a reaction where a boron atom is removed from an organic compound. This reaction is catalyzed and involves the generation of radicals .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters . This reaction is a part of the larger biochemical pathway involving the formation of C-C bonds. The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new C-C bonds through the protodeboronation process . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical reactions.
Action Environment
The action of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Tetrahydropyranyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM) .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, with bases like K2CO3 or NaOH in solvents like THF or DCM.
Protodeboronation: Often employs radical initiators and specific conditions to achieve the desired transformation.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Known for its unique reactivity and low toxicity.
Uniqueness
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is unique due to its tetrahydropyranyl group, which provides additional stability and reactivity compared to other boronic esters . This makes it particularly useful in complex organic syntheses where stability under various conditions is crucial .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXOYKSKYTGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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